molecular formula C14H16ClNO B3136992 Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride CAS No. 43002-67-1

Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride

Cat. No.: B3136992
CAS No.: 43002-67-1
M. Wt: 249.73 g/mol
InChI Key: IIZZGEVZGWWEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride: is a chemical compound with the molecular formula C14H16ClNO and a molecular weight of 249.74 g/mol . It is also known by other names such as Donepezil Impurity 34 HCl and Ethyl 1-naphthyliminoacetate hydrochloride . This compound is used in various scientific research applications, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride typically involves the reaction of 1-naphthylacetonitrile with ethanol in the presence of hydrochloric acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride can be compared with other similar compounds, such as:

  • Ethyl 2-(naphthalen-1-yl)ethanimidate hydrochloride
  • Ethyl 1-naphthyliminoacetate hydrochloride
  • Donepezil Impurity 34 HCl

These compounds share similar structural features but may differ in their specific chemical properties and applications. This compound is unique due to its specific imidate group and its use as an impurity standard in pharmaceutical quality control.

Properties

IUPAC Name

ethyl 2-naphthalen-1-ylethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12;/h3-9,15H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZZGEVZGWWEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=CC2=CC=CC=C21.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride
Reactant of Route 2
Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride
Reactant of Route 3
Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.